molecular formula C22H27NO5 B4300667 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

Cat. No. B4300667
M. Wt: 385.5 g/mol
InChI Key: HEBCSMXKYPLRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research areas. This compound is a selective peroxisome proliferator-activated receptor (PPAR) modulator that has been shown to have a positive impact on metabolic disorders, such as type 2 diabetes and obesity.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid involves its selective activation of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acids. 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acids are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. By activating 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acids, 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid can promote the uptake and utilization of glucose and fatty acids, leading to improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid can have several biochemical and physiological effects. These include improved insulin sensitivity, reduced inflammation, increased energy expenditure, and decreased adiposity. Additionally, this compound has been shown to have a positive impact on lipid metabolism, leading to improved lipid profiles and reduced risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid in lab experiments is its selective activation of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acids. This allows researchers to study the specific effects of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid activation on metabolic function, without the confounding effects of non-specific 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid agonists. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations for effective activation of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acids.

Future Directions

There are several future directions for research on 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid. One area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and its potential downstream effects on metabolic pathways. Finally, the development of more potent and selective 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid modulators based on the structure of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid may have significant implications for the treatment of metabolic disorders in the future.
In conclusion, 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid is a promising compound with significant potential for use in various research areas, particularly in the treatment of metabolic disorders. Its selective activation of 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acids and positive impact on metabolic function make it an attractive target for further study and development.

Scientific Research Applications

3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid has been extensively studied for its potential use in various research areas. One of the most significant applications of this compound is in the treatment of metabolic disorders. Studies have shown that 3-(4-tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid can improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models of obesity and type 2 diabetes.

properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)16-11-9-15(10-12-16)17(13-21(25)26)23-20(24)14-28-19-8-6-5-7-18(19)27-4/h5-12,17H,13-14H2,1-4H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBCSMXKYPLRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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